molecular formula C8H12N2Si B8428666 4-((Trimethylsilyl)ethynyl)-1H-pyrazole

4-((Trimethylsilyl)ethynyl)-1H-pyrazole

Cat. No. B8428666
M. Wt: 164.28 g/mol
InChI Key: BLLAPTZISHZENC-UHFFFAOYSA-N
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Description

4-((Trimethylsilyl)ethynyl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H12N2Si and its molecular weight is 164.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H12N2Si

Molecular Weight

164.28 g/mol

IUPAC Name

trimethyl-[2-(1H-pyrazol-4-yl)ethynyl]silane

InChI

InChI=1S/C8H12N2Si/c1-11(2,3)5-4-8-6-9-10-7-8/h6-7H,1-3H3,(H,9,10)

InChI Key

BLLAPTZISHZENC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CNN=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Iodo-1H-pyrazole (20.0 g, 103 mmol) is dissolved in anhydrous THF (150 ml) and trimethylsilyl acetylene (72.8 ml, 515 mmol) is added under an inert atmosphere. Diethyl-amine (150 ml), bis-(triphenylphosphine) palladium (II) chloride (10.8 g, 15 mmol) and copper iodide (2.9 g, 15 mmol) are added and the reaction mixture is left to stir at room temperature for 3 hours. The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and the insoluble impurities are filtered off. The solvent is removed under reduced pressure. The residue is dissolved in methanol and the insoluble impurities removed. The solvent is removed under reduced pressure. The residue is purified by dry flash chromatography on silica gel eluting with a gradient system of diethyl ether: iso-hexane (20:80 to 100:0) to afford the title compound [MH+] 165.07 1H NMR (DMSO): 0.00 (s, 9H), 7.45 (s, 1H), 7.90 (s, 1H), 12.90 (br s, 1H)
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
72.8 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
10.8 g
Type
catalyst
Reaction Step Three
Quantity
2.9 g
Type
catalyst
Reaction Step Three

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